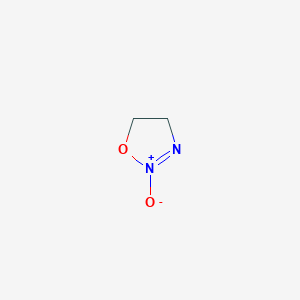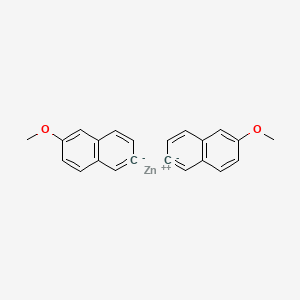
zinc;6-methoxy-2H-naphthalen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;6-methoxy-2H-naphthalen-2-ide: is a chemical compound that combines zinc with a methoxy-substituted naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;6-methoxy-2H-naphthalen-2-ide typically involves the reaction of zinc salts with 6-methoxy-2H-naphthalen-2-ide ligands. One common method is the reaction of zinc chloride with 6-methoxy-2H-naphthalen-2-ide in an organic solvent such as tetrahydrofuran under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;6-methoxy-2H-naphthalen-2-ide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often used.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Zinc;6-methoxy-2H-naphthalen-2-ide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as an antibacterial agent. Studies have shown that derivatives of 6-methoxy-2H-naphthalen-2-ide exhibit significant antibacterial activity against various bacterial strains .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of zinc;6-methoxy-2H-naphthalen-2-ide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with cell signaling pathways, inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 6-methoxy-2-naphthaleneboronic acid
- 6-methoxy-2-naphthylamine
- 6-methoxy-2-naphthaldehyde
Uniqueness: Zinc;6-methoxy-2H-naphthalen-2-ide is unique due to its combination of zinc with the methoxy-substituted naphthalene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
37961-56-1 |
|---|---|
Fórmula molecular |
C22H18O2Zn |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
zinc;6-methoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/2C11H9O.Zn/c2*1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2*3-8H,1H3;/q2*-1;+2 |
Clave InChI |
VHRRZJASORWNIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=[C-]C=C2.COC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
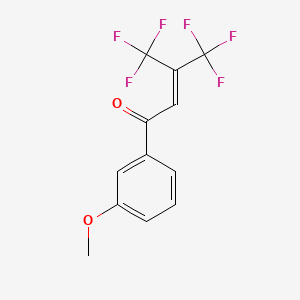

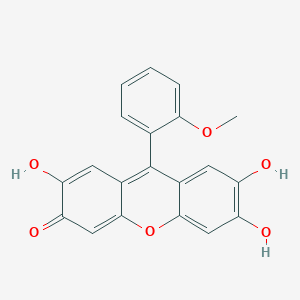
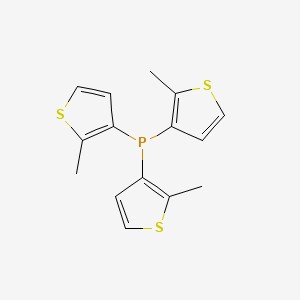
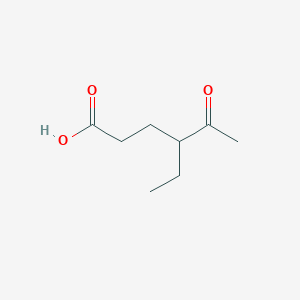
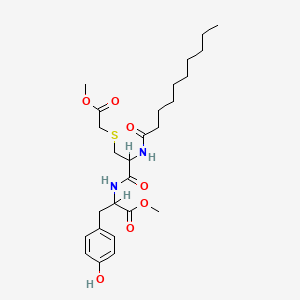
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
